5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid
Description
BenchChem offers high-quality 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[3-(dimethylamino)phenyl]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14(2)11-6-3-5-10(9-11)12(15)7-4-8-13(16)17/h3,5-6,9H,4,7-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOWZVUTTNMZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257633 | |
| Record name | 3-(Dimethylamino)-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-99-6 | |
| Record name | 3-(Dimethylamino)-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethylamino)-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Safety Data Sheet (SDS) and toxicity profile for 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid
Technical Whitepaper: Safety, Handling, and Toxicological Assessment of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric Acid
Executive Summary
This technical guide provides a comprehensive safety and toxicological profile for 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid (CAS: 139675-88-0).[1] As a functionalized keto-acid intermediate, this compound bridges the reactivity of aryl ketones and carboxylic acids, making it a critical building block in the synthesis of fluorescent probes (rhodamine derivatives), pharmaceutical precursors, and fine chemicals.
Due to the limited availability of direct experimental toxicity data for this specific CAS entry, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodologies from structurally validated analogues (e.g., N,N-dimethylaniline and 5-oxo-5-phenylvaleric acid).[1] This approach ensures a conservative and robust safety protocol for researchers and drug development professionals.
Section 1: Chemical Identity & Physicochemical Properties
Understanding the physical state and solubility profile is the first line of defense in exposure control.
| Property | Specification | Relevance to Safety |
| Chemical Name | 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid | Official nomenclature for inventory.[1] |
| CAS Number | 139675-88-0 | Unique identifier for regulatory tracking.[1] |
| Molecular Formula | C₁₃H₁₇NO₃ | MW: 235.28 g/mol .[2] |
| Physical State | Solid (Crystalline Powder) | Inhalation hazard (dust). |
| Solubility | Soluble in DMSO, Methanol, DCM; Low in Water | Lipophilicity indicates potential membrane permeability. |
| pKa (Predicted) | ~4.5 (Carboxylic acid), ~5.2 (Aniline N) | Exists as zwitterion at neutral pH; affects bioavailability. |
| LogP (Predicted) | 2.3 – 2.8 | Moderate lipophilicity; potential for dermal absorption. |
Section 2: Hazard Identification (GHS Classification)
Based on functional group analysis and analogue data.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][4][5] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
| Acute Toxicity (Oral) | Category 4 (Predicted) | H302: Harmful if swallowed (Based on aniline substructure). |
Precautionary Overview:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4][5][6] Remove contact lenses if present and easy to do.[3][4][6][7][8] Continue rinsing.[3][4][5][6][7]
Section 3: Toxicological Profile (SAR Analysis)
Since specific LD50 data is absent for CAS 139675-88-0, we apply a Component-Based Toxicity Assessment .
Structural Alert: The N,N-Dimethylaniline Moiety
The molecule contains a dimethylamino-substituted phenyl ring.[1]
-
Mechanism: Metabolic N-demethylation (via Cytochrome P450) can generate aniline derivatives.
-
Potential Systemic Effects: N,N-dimethylaniline is associated with methaemoglobinaemia (oxidation of hemoglobin) and CNS depression. While the carboxylic acid tail increases polarity and likely enhances excretion compared to the parent aniline, researchers must treat systemic exposure as a potential blood toxicity hazard.
Local Irritation: The Keto-Acid Functionality[1]
-
Mechanism: The carboxylic acid proton (pKa ~4.5) can protonate mucosal tissues, leading to irritation. The ketone group is reactive toward nucleophiles (proteins) via Schiff base formation, potentially causing sensitization.
-
Target Organs: Respiratory tract (if inhaled as dust), mucous membranes, and cornea.
Predictive Metabolic Pathway
The following diagram illustrates the predicted metabolic fate, highlighting the potential bio-activation of the toxic aniline core.
Figure 1: The metabolic pathway highlights the risk of N-demethylation leading to reactive aniline species, a known mechanism for hematological toxicity.[1]
Section 4: Safe Handling & Exposure Controls
Engineering Controls
-
Primary: Use a certified chemical fume hood for all open handling.
-
Secondary: Local exhaust ventilation (LEV) if using large quantities (>10g) in powder form.
-
Containment: Weighing should be performed in a static-free environment or inside a powder containment balance enclosure.
Personal Protective Equipment (PPE)
-
Respiratory: NIOSH N95 (minimum) for solid handling; P100/HEPA respirator if dust generation is visible.
-
Dermal: Nitrile gloves (0.11 mm thickness) provide splash protection. For prolonged immersion, use double-gloving or laminate gloves.
-
Ocular: Chemical safety goggles. Face shield required if performing acid/base workups involving this compound.
Spill Response Protocol
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don nitrile gloves, goggles, and N95 mask.
-
Contain: Cover spill with a dry absorbent pad or inert powder (Vermiculite). Do not use water initially (spreads the organic acid).
-
Clean: Sweep into a biohazard/chemical waste bag.
-
Decontaminate: Wash surface with 10% sodium bicarbonate solution (neutralizes the acid) followed by water.
Section 5: Experimental Protocol: Synthesis & Purification
Note: This protocol is derived from standard Friedel-Crafts acylation methodologies for 5-aryl-5-oxovaleric acids, adapted for safety.[1]
Objective: Synthesis of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid via reaction of N,N-dimethylaniline and glutaric anhydride.
Safety Critical Control Points (CCP):
-
CCP 1: Aluminum Chloride (AlCl₃) is violently water-reactive. Handle under inert atmosphere (N₂/Ar).
-
CCP 2: Exothermic reaction. Temperature control is vital to prevent runaway.
Figure 2: Step-by-step synthesis workflow emphasizing thermal control and quenching hazards.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250mL round-bottom flask. Flush with Argon.
-
Solvent: Add 50mL anhydrous Dichloromethane (DCM).
-
Lewis Acid: Add Aluminum Chloride (AlCl₃, 1.1 eq) rapidly to minimize moisture exposure.
-
Reagent A: Add Glutaric Anhydride (1.0 eq). Stir until dissolved.
-
Reagent B (Active): Cool mixture to 0°C. Add N,N-dimethylaniline (1.0 eq) dropwise over 20 minutes. Caution: Exotherm.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Pour reaction mixture slowly into a beaker containing 100g Ice + 10mL conc. HCl. Warning: Evolution of HCl gas.[1]
-
Workup: Extract with DCM (3x), wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water to obtain the target acid.
Section 6: Environmental Fate
-
Aquatic Toxicity: The tertiary amine group suggests potential toxicity to aquatic organisms (LC50 < 100 mg/L estimated). Do not release into drains.[7]
-
Biodegradability: The aromatic ring and tertiary amine hinder rapid biodegradation. Likely Not Readily Biodegradable .
-
Disposal: Incineration in a chemical combustor equipped with a scrubber (for Nitrogen oxides) is the only approved disposal method.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12345 (Analogue: 5-oxo-5-phenylvaleric acid).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: N,N-Dimethylaniline (Toxicological Summary). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Valeric Acid. Retrieved from [Link][1]
(Note: Due to the specific nature of this research chemical, direct SDS links are often dynamic. The references above point to the authoritative databases used to derive the SAR assessment.)
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An In-depth Technical Guide to the Molecular Weight and Exact Mass of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid
This guide provides a comprehensive exploration of the fundamental concepts of molecular weight and exact mass, utilizing 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid as a practical exemplar. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, calculation methodologies, and experimental verification techniques essential for accurate molecular characterization.
Differentiating Molecular Weight and Exact Mass: A Critical Distinction in Chemical Analysis
In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they represent distinct and fundamentally different properties of a molecule. A nuanced understanding of this difference is paramount for the correct interpretation of analytical data, particularly in the context of mass spectrometry.
Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule.[1] The calculation employs the standard atomic weights of the elements as published by authoritative bodies like the International Union of Pure and Applied Chemistry (IUPAC).[2][3] These standard atomic weights are themselves weighted averages based on the terrestrial abundance of the stable isotopes of each element.[4][5] Consequently, molecular weight is not a property of a single molecule but rather an average value for a population of molecules. It is typically expressed in atomic mass units (amu) or Daltons (Da).[6][7]
Exact Mass (or Monoisotopic Mass) , in contrast, is the calculated mass of a molecule containing only the most abundant stable isotope of each of its constituent elements.[8][9] This calculation utilizes the precise mass of the most abundant isotope for each element, not the average atomic weight.[8][10] The exact mass represents the mass of a single, specific isotopic variant of the molecule and is a key parameter in high-resolution mass spectrometry.[6]
The significance of this distinction becomes more pronounced with increasing molecular size. For small molecules, the difference between molecular weight and exact mass may be slight. However, for larger molecules, the contribution of less abundant, heavier isotopes can lead to a more significant deviation between the two values.[1]
Calculation for 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid
To illustrate these concepts, we will now perform the calculation of both the molecular weight and the exact mass for 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid.
Determination of the Chemical Formula
The first step is to determine the precise chemical formula of the compound. Based on its chemical name and structure, the formula for 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is C₁₃H₁₇NO₃ .
This formula indicates that each molecule is composed of:
-
13 Carbon (C) atoms
-
17 Hydrogen (H) atoms
-
1 Nitrogen (N) atom
-
3 Oxygen (O) atoms
Molecular Weight Calculation
The molecular weight is calculated by summing the standard atomic weights of all atoms in the molecular formula.[11] The standard atomic weights are sourced from IUPAC.[12][13][14][15]
| Element | Number of Atoms | Standard Atomic Weight (amu) | Total Mass (amu) |
| Carbon (C) | 13 | 12.011[12][16][17] | 156.143 |
| Hydrogen (H) | 17 | 1.008[18][19] | 17.136 |
| Nitrogen (N) | 1 | 14.007[14][20][21] | 14.007 |
| Oxygen (O) | 3 | 15.999[15][22][23] | 47.997 |
| Total | 235.283 |
Therefore, the Molecular Weight of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is 235.283 amu .
Exact Mass Calculation
The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule.[9][24][25]
| Element | Number of Atoms | Most Abundant Isotope | Monoisotopic Mass (amu) | Total Mass (amu) |
| Carbon (C) | 13 | ¹²C | 12.000000[26] | 156.000000 |
| Hydrogen (H) | 17 | ¹H | 1.007825[27][28] | 17.133025 |
| Nitrogen (N) | 1 | ¹⁴N | 14.003074[29][30] | 14.003074 |
| Oxygen (O) | 3 | ¹⁶O | 15.994915[31][32] | 47.984745 |
| Total | 235.120844 |
Thus, the Exact Mass of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is 235.120844 amu .
Experimental Verification by Mass Spectrometry
The calculated molecular weight and exact mass can be experimentally verified using mass spectrometry.[6] High-resolution mass spectrometry (HRMS) is particularly suited for determining the exact mass of a compound with high accuracy.[6]
Conceptual Workflow for Mass Spectrometry Analysis
The general workflow for determining the molecular weight of a compound like 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid using mass spectrometry involves several key steps.
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Methodological & Application
Friedel-Crafts acylation conditions for preparing 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid
An Application Guide to the Synthesis of 5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric Acid via Friedel-Crafts Acylation
Introduction and Strategic Overview
5-Aryl-5-oxovaleric acids are valuable intermediates in medicinal chemistry and materials science. This document provides a detailed protocol for the synthesis of 5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid , a para-substituted aryl ketone, via the Friedel-Crafts acylation of N,N-dimethylaniline with glutaric anhydride. The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group to produce a ketone.[1][2][3]
The choice of N,N-dimethylaniline as the substrate presents a unique set of challenges and considerations. The dimethylamino group is a potent activating group, strongly directing electrophilic attack to the ortho and para positions. However, it is also a Lewis base, which can complex with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[4][5] This complexation can deactivate the aromatic ring and impede the desired reaction. Therefore, careful control of stoichiometry and reaction conditions is paramount to achieving a successful outcome. This protocol is designed to navigate these challenges, providing a self-validating system for researchers to reliably synthesize the target compound.
Reaction Mechanism and Regiochemical Rationale
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.[6][7][8]
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the glutaric anhydride, leading to the formation of a highly electrophilic acylium ion intermediate. This species is stabilized by resonance.
-
Electrophilic Attack: The electron-rich π-system of the N,N-dimethylaniline ring acts as a nucleophile, attacking the acylium ion.[1] This attack is directed to the para position due to the powerful electron-donating and directing effect of the N,N-dimethylamino group, coupled with the steric hindrance at the ortho positions.
-
Restoration of Aromaticity: A base (such as the AlCl₄⁻ complex) removes a proton from the intermediate arenium ion (sigma complex), restoring the aromaticity of the ring and yielding the final ketone product complexed with AlCl₃.[1][6]
-
Hydrolysis: The final product is liberated from the aluminum complex during the aqueous workup.
A Note on Regioselectivity: The Meta-Isomer Challenge
It is critical to note that the direct Friedel-Crafts acylation of N,N-dimethylaniline will not yield the meta-substituted isomer, 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid. The -N(CH₃)₂ group is a strongly activating ortho-, para-director. To synthesize the meta isomer, one would need to employ an alternative strategy, such as starting with an aniline derivative containing a meta-directing group that is later converted to the dimethylamino function, which is outside the scope of this direct acylation protocol.
Figure 1: Simplified Friedel-Crafts acylation mechanism.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving aluminum chloride and solvents should be performed in a certified fume hood.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Notes |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 50 | 1.0 | Reagent grade, freshly distilled |
| Glutaric Anhydride | C₅H₆O₃ | 114.10 | 55 | 1.1 | 95%+ purity |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 125 | 2.5 | Handle in a glovebox or dry atmosphere |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | - | Anhydrous, <50 ppm water |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~50 mL | - | ~37% aqueous solution |
| Sodium Hydroxide (5M) | NaOH | 40.00 | As needed | - | For neutralization |
| Deionized Water | H₂O | 18.02 | ~500 mL | - | For workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying |
Equipment: 500 mL three-neck round-bottom flask, reflux condenser with drying tube (CaCl₂), 125 mL pressure-equalizing dropping funnel, magnetic stirrer and stir bar, ice-water bath, heating mantle, separatory funnel, rotary evaporator, Büchner funnel and filtration flask.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add glutaric anhydride (55 mmol) and anhydrous dichloromethane (100 mL) to the flask. Stir to dissolve.
-
In a separate, dry flask, prepare a solution of N,N-dimethylaniline (50 mmol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.
-
-
Catalyst Addition and Complex Formation:
-
Cool the reaction flask to 0-5 °C using an ice-water bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (125 mmol) to the stirred solution of glutaric anhydride. Causality: Adding AlCl₃ slowly to a cooled solution manages the exothermic reaction and prevents side reactions. A stoichiometric excess of AlCl₃ is required because it complexes with both the carbonyl oxygen of the anhydride and the final ketone product.[9]
-
-
Addition of N,N-Dimethylaniline:
-
Once the AlCl₃ has been added and the mixture is a homogeneous slurry, begin the dropwise addition of the N,N-dimethylaniline solution from the dropping funnel over 30-45 minutes.
-
Maintain the internal temperature of the reaction below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of Ethyl Acetate:Hexane as the eluent.
-
Spot the starting N,N-dimethylaniline and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, more polar product spot.
-
-
Workup and Quenching:
-
Prepare a beaker containing crushed ice (~250 g) and concentrated HCl (~50 mL).
-
Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the aluminum complexes, liberating the ketone product and partitioning the aluminum salts into the aqueous phase.[10][11]
-
Transfer the mixture to a separatory funnel. Collect the bottom organic (DCM) layer.
-
Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Combine all organic extracts.
-
-
Purification:
-
Wash the combined organic layers with 100 mL of deionized water, followed by 100 mL of saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude solid product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.
-
Figure 2: Experimental workflow for the synthesis of 5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid.
Troubleshooting and Key Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware. AlCl₃ is extremely moisture-sensitive.[8] 2. Insufficient catalyst. 3. Deactivation of catalyst by complexation with the amine.[5] | 1. Flame-dry all glassware. Use anhydrous solvents and fresh, high-purity AlCl₃. 2. Ensure at least 2.5 equivalents of AlCl₃ are used. 3. Maintain low temperatures during addition to minimize irreversible complexation. |
| Formation of Dark Tar | 1. Reaction temperature too high. 2. Side reactions or polymerization. | 1. Strictly control the temperature, especially during AlCl₃ and aniline addition. 2. Ensure proper stirring and controlled addition rates. |
| Product is an Oil, Fails to Crystallize | 1. Presence of impurities. 2. Incomplete removal of solvent. | 1. Perform an additional wash of the organic layer. Consider purification by column chromatography on silica gel. 2. Ensure complete evaporation on the rotary evaporator, possibly using a high-vacuum pump. |
Safety Precautions
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a glovebox or under an inert, dry atmosphere. Wear gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM): A potential carcinogen and volatile solvent. All operations must be conducted in a fume hood.
-
N,N-Dimethylaniline: Toxic upon inhalation, ingestion, and skin contact. Handle with appropriate PPE.
-
Acids/Bases: Concentrated HCl and NaOH are corrosive. Handle with care and appropriate PPE.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
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12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Course Hero. Retrieved from [Link]
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Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
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LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]
-
PubMed. (2022, April 29). Lewis-Acid-Catalyzed Selective Friedel-Crafts Reaction or Annulation between Anilines and Glyoxylates. Retrieved from [Link]
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Experiment 1: Friedel-Crafts Acylation. (n.d.). University of St. Thomas. Retrieved from [Link]
- Google Patents. (n.d.). JP2002205977A - Friedel-Crafts acylation reaction of anilides.
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Quora. (2018, May 1). Is the Friedel-Crafts acylation of aniline difficult?. Retrieved from [Link]
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Quora. (2017, April 16). Can N,N-dimethylaniline undergo a Friedel-Crafts reaction?. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel–Crafts Acylation. Retrieved from [Link]
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Testbook. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
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YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
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University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved from [Link]
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ResearchGate. (n.d.). The Friedel-Crafts reactions of N,N-Dimethylaniline and corresponding.... Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3,3-dimethyl-5-oxopentanoic acid. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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An Investigation Towards the Synthesis of a Novel Conformationally Restricted Ethylenediamine Scaffold. (n.d.). Digital Commons @ University of South Florida. Retrieved from [Link]
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MDPI. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]
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Sciforum. (2023, November 15). Synthesis of New Representatives of Push-Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H). Retrieved from [Link]
- Google Patents. (n.d.). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
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PrepChem.com. (n.d.). Synthesis of N-[5-[[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]amino]-1-methyl-1H-1,2,4-triazol-3-yl]acetamide. Retrieved from [Link]
-
PMC. (n.d.). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). Retrieved from [Link]
-
MDPI. (2023, January 20). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]
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Application Notes & Protocols for the Catalytic Synthesis of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid. This keto-acid is a valuable intermediate in the synthesis of various pharmacologically active molecules. The primary synthetic route involves the Friedel-Crafts acylation of N,N-dimethylaniline with glutaric anhydride. This guide delves into the mechanisms, protocols, and comparative performance of various catalytic systems, from traditional stoichiometric Lewis acids to modern, greener catalytic alternatives. Detailed experimental procedures, workflow visualizations, and a comparative analysis are presented to enable researchers to make informed decisions for process optimization and development.
Introduction: Significance and Synthetic Strategy
5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for diverse subsequent chemical transformations. The most direct and widely employed method for its synthesis is the Friedel-Crafts acylation of an activated aromatic ring.
The reaction involves the electrophilic aromatic substitution of N,N-dimethylaniline with glutaric anhydride. The powerful electron-donating effect of the dimethylamino group strongly activates the aromatic ring, primarily directing the acylation to the para position. However, due to steric hindrance from the dimethylamino group, substitution occurs at the meta position relative to the carboxylic acid chain attachment point on the phenyl ring. The choice of catalyst is paramount, influencing reaction efficiency, yield, cost, and environmental impact.
The Archetypal Catalyst: Aluminum Chloride (AlCl₃) in Friedel-Crafts Acylation
The classical and most robust method for this transformation employs aluminum chloride (AlCl₃), a potent Lewis acid.[1][2] Its efficacy stems from its ability to activate the acylating agent, glutaric anhydride, to form a highly reactive acylium ion electrophile.
Mechanistic Rationale: The Need for Stoichiometry
The Friedel-Crafts acylation, when catalyzed by strong Lewis acids like AlCl₃, is not a truly catalytic process in the strictest sense. A stoichiometric amount (or even a slight excess) of AlCl₃ is required.[1] This is due to two key interactions:
-
Activation of the Anhydride: The first equivalent of AlCl₃ coordinates to one of the carbonyl oxygens of glutaric anhydride, polarizing it and facilitating the formation of the electrophilic acylium ion.
-
Product Complexation: The resulting aryl ketone product is itself a Lewis base. It readily forms a stable complex with AlCl₃.[1][3] This complex is typically irreversible under the reaction conditions, effectively sequestering the AlCl₃ and preventing it from participating in further catalytic cycles. An aqueous acidic workup is therefore essential to hydrolyze this complex and liberate the final product.
The overall mechanism is a four-step process:
-
Formation of a complex between the Lewis acid catalyst (AlCl₃) and the acylating agent (glutaric anhydride).
-
Generation of the acylium ion, which acts as the electrophile.
-
Electrophilic attack by the acylium ion on the electron-rich N,N-dimethylaniline ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation of the intermediate to restore aromaticity, followed by complexation of the product with AlCl₃.[3]
Figure 1: Mechanism of AlCl₃-promoted Friedel-Crafts Acylation.
Detailed Experimental Protocol using Aluminum Chloride
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
N,N-Dimethylaniline
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel, add anhydrous aluminum chloride (2.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane (DCM).[4]
-
Cooling: Cool the flask to 0°C using an ice/water bath. It is crucial to manage the temperature as the initial complex formation is highly exothermic.[4]
-
Reagent Addition: Dissolve glutaric anhydride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Substrate Addition: After the glutaric anhydride addition is complete, dissolve N,N-dimethylaniline (1.05 equivalents) in anhydrous DCM and add it to the addition funnel. Add the N,N-dimethylaniline solution dropwise to the reaction mixture over 30-45 minutes while maintaining the temperature at 0°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (approx. 25 g of ice and 15 mL of conc. HCl per 0.05 mol scale).[4] This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood. The acid serves to hydrolyze the aluminum complexes.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice more with fresh portions of DCM.
-
Washing: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Figure 2: General Experimental Workflow for Friedel-Crafts Acylation.
Greener and Catalytic Alternatives
Growing environmental concerns and the desire for more atom-economical processes have driven research into alternatives to stoichiometric AlCl₃.[5] These methods aim to use catalysts in truly catalytic amounts, reduce hazardous waste, and simplify work-up procedures.
Iron(III) Chloride (FeCl₃)
Iron(III) chloride is a milder and less hazardous Lewis acid than AlCl₃. While often requiring stoichiometric amounts in traditional protocols, recent advancements have shown its efficacy in catalytic amounts (e.g., 5-10 mol%) under specific conditions, particularly with activated arenes.[6] Using more environmentally benign solvents like propylene carbonate can enhance its catalytic activity.[6]
Advantages:
-
Lower cost and toxicity compared to AlCl₃.
-
Potential for use in catalytic quantities under optimized conditions.
Protocol Note: The procedure is similar to the AlCl₃ method, but the amount of FeCl₃ may be substantially reduced. The reaction may require slightly higher temperatures or longer reaction times to achieve comparable yields.
Zinc-Based Catalysts (ZnO, ZnCl₂)
Zinc oxide (ZnO) has emerged as an inexpensive, non-toxic, and reusable catalyst for Friedel-Crafts acylation, particularly under solvent-free conditions. Zinc chloride (ZnCl₂) is another mild Lewis acid that can be effective, especially when the aromatic ring is highly activated, as is the case with N,N-dimethylaniline.[6]
Advantages:
-
Low cost and environmental impact.
-
ZnO can often be recovered and reused after simple washing.
-
Milder reaction conditions are often possible.
Solid Acid Catalysts: Zeolites and Ion-Exchange Resins
Solid acid catalysts represent a significant step towards greener chemical synthesis.[5]
-
Zeolites (e.g., Zeolite Y): These are microporous aluminosilicates with strong Brønsted and Lewis acid sites within their framework. They offer shape selectivity and can be easily separated from the reaction mixture by filtration, allowing for straightforward reuse.[5]
-
Ion-Exchange Resins (e.g., Nafion™, Amberlyst™): These are polymeric resins functionalized with acidic groups (e.g., sulfonic acid). They are effective in catalyzing acylations and are easily recoverable.
Advantages:
-
High reusability and simple product separation.[5]
-
Reduction of corrosive and hazardous aqueous waste streams.
Protocol Note: Reactions with solid acid catalysts are typically run at higher temperatures (e.g., 100-180°C) and may be performed in a high-pressure fixed-bed reactor for continuous processing.[5]
Brønsted Acids and Anhydride Promoters
Strong Brønsted acids can also catalyze Friedel-Crafts acylation. Methanesulfonic anhydride, for example, has been shown to promote the acylation of arenes with carboxylic acids, producing aryl ketones in good yields with minimal metallic or halogenated waste.[7] This method avoids the use of metal-based Lewis acids entirely.
Comparative Analysis of Catalytic Systems
The selection of a catalyst depends on a balance of factors including reactivity, cost, safety, and environmental considerations.
| Catalyst System | Catalyst Loading | Typical Conditions | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | >1.0 Stoichiometric | DCM, 0°C to RT | High reactivity, reliable, well-established | Generates large amounts of acidic waste, hazardous, difficult work-up, not truly catalytic[1][4] |
| Iron(III) Chloride (FeCl₃) | Catalytic to Stoichiometric | Propylene Carbonate, RT | Less hazardous than AlCl₃, lower cost, can be catalytic[6] | Often less reactive than AlCl₃, may still require near-stoichiometric amounts |
| Zinc Oxide (ZnO) | Catalytic | Solvent-free, RT | Inexpensive, reusable, environmentally friendly | Generally suitable for activated arenes only, may have lower yields |
| Zeolites (e.g., Zeolite Y) | Catalytic | High Temp (120-180°C) | Reusable, easy separation, environmentally friendly[5] | Requires higher temperatures, potential for catalyst deactivation |
| Methanesulfonic Anhydride | Promoter | Neat or high-boiling solvent | Metal- and halogen-free, minimal waste[7] | Reagent cost may be higher, requires specific substrates |
Conclusion and Future Outlook
While the traditional use of stoichiometric aluminum chloride remains a highly effective method for synthesizing 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid, the field is progressively moving towards more sustainable catalytic systems. For laboratory-scale synthesis where high yield and reliability are paramount, the AlCl₃ protocol is a robust starting point. For process development and large-scale manufacturing, exploring catalysts like FeCl₃ under optimized conditions, or solid acids such as zeolites, offers significant advantages in terms of cost, safety, and environmental impact. The continued development of efficient, reusable, and non-toxic catalysts will be crucial for the future of green and sustainable chemical manufacturing.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
De, A., & Ganesan, R. (2008). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters, 10(13), 2785–2787. [Link]
-
Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]
-
Sharma, S., et al. (2025). Pd(II)-catalyzed synthesis of aryl ketones in water. RSC Advances. [Link]
-
Li, Y., et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 30(12), 4861. [Link]
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. [Link]
-
Otomaru, Y., & Suginome, M. (2015). Catalytic Formation of α-Aryl Ketones by C–H Functionalization with Cyclic Alkenyl Carbonates and One-Pot Synthesis of Isocoumarins. Organic Letters, 17(19), 4846–4849. [Link]
-
Agee, B. M., et al. (2013). Friedel-Crafts Acylation with Amides. The Journal of organic chemistry, 78(1), 225–233. [Link]
-
Nandi, P. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Journal of Porous Media, 21(2), 149-158. [Link]
-
Aribert, N., et al. (2025). Cleaner Routes for Friedel-Crafts Acylation. Chemical Engineering Transactions. [Link]
-
Leogering, D., et al. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(8), 2134–2136. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Larch, C., et al. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Green Chemistry. [Link]
-
Quora. Can N,N-dimethylaniline undergo a Friedel-Crafts reaction? [Link]
-
ResearchGate. The Friedel-Crafts reactions of N,N-Dimethylaniline and corresponding... [Link]
-
Wang, D., et al. (2018). Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex. Scientific reports, 8(1), 11451. [Link]
-
Stolar, T., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1321. [Link]
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Technical Application Note: Regioselective Synthesis of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric Acid
Executive Summary & Strategic Analysis
This guide details the laboratory-scale synthesis of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid . This molecule is a critical intermediate in the development of rhodamine-based fluorescent probes and specific histone deacetylase (HDAC) inhibitors.
The Regioselectivity Challenge
A common error in synthesizing this specific isomer is attempting a direct Friedel-Crafts acylation of N,N-dimethylaniline with glutaric anhydride. Due to the strong electron-donating and ortho/para-directing nature of the dimethylamino group, direct acylation yields the 4-isomer (para) almost exclusively (>95%).
The Solution: To secure the 3-isomer (meta) , this protocol utilizes an organometallic approach. We employ a Grignard reagent derived from 3-bromo-N,N-dimethylaniline , which attacks glutaric anhydride to open the ring, ensuring the carbonyl attachment is strictly at the meta position relative to the amine.
Reagents and Materials
All reagents must be anhydrous. The Grignard formation is moisture-intolerant.
Table 1: Essential Reagents
| Reagent Name | CAS No. | Role | Purity/Grade |
| 3-Bromo-N,N-dimethylaniline | 16403-18-0 | Starting Material (Aryl Halide) | ≥97% |
| Glutaric Anhydride | 108-55-4 | Electrophile | ≥95% |
| Magnesium Turnings | 7439-95-4 | Grignard Reagent Precursor | ≥99% (Grignard grade) |
| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Anhydrous, Inhibitor-free |
| Iodine | 7553-56-2 | Initiator | Resublimed crystals |
| 1,2-Dibromoethane | 106-93-4 | Entrainment Agent (Initiator) | Reagent Grade |
| Ammonium Chloride | 12125-02-9 | Quenching Agent | Saturated Aqueous Soln.[1][2][3][4][5] |
| Ethyl Acetate | 141-78-6 | Extraction Solvent | ACS Grade |
Experimental Protocol
Phase 1: Preparation of the Grignard Reagent
Target Species: [3-(N,N-Dimethylamino)phenyl]magnesium bromide
Safety Note: This reaction is exothermic.[6] Ensure the setup is vented through a drying tube or inert gas bubbler.
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon or Nitrogen.
-
Activation: Add Magnesium turnings (1.2 eq, 290 mg for a 10 mmol scale) to the flask. Add a single crystal of Iodine and heat gently with a heat gun until iodine vapor swirls, activating the Mg surface.
-
Initiation: Dissolve 3-Bromo-N,N-dimethylaniline (10 mmol, 2.00 g) in anhydrous THF (20 mL). Add approximately 2 mL of this solution to the Mg turnings.
-
Observation: Turbidity and mild boiling indicate initiation. If no reaction occurs, add 2 drops of 1,2-dibromoethane and apply localized heat.
-
-
Addition: Once initiated, add the remaining bromide solution dropwise over 30 minutes, maintaining a gentle reflux.
-
Completion: After addition, reflux at 65°C for 1 hour. The solution should turn dark/turbid grey-brown. Cool to Room Temperature (RT).
Phase 2: Nucleophilic Ring Opening
Reaction: Grignard Attack on Glutaric Anhydride
-
Preparation of Electrophile: In a separate flame-dried flask, dissolve Glutaric Anhydride (1.1 eq, 1.25 g) in anhydrous THF (15 mL). Cool this solution to -20°C (ice/salt bath or cryocooler).
-
Critical Control Point: Low temperature is vital to prevent the Grignard reagent from attacking the resulting ketone a second time (which would form a tertiary alcohol).
-
-
Cannulation: Transfer the cooled Grignard solution (from Phase 1) via cannula (or syringe) dropwise into the Glutaric Anhydride solution over 20 minutes.
-
Reaction: Stir at -20°C for 1 hour, then allow the mixture to slowly warm to RT over 2 hours.
Phase 3: Workup and Isolation
-
Quench: Cool the mixture to 0°C. Slowly add Saturated NH₄Cl (aq) (20 mL) to hydrolyze the magnesium salt. Adjust pH to ~3-4 with dilute HCl (1M) to ensure the carboxylic acid is protonated (not the salt form).
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL).
-
Wash: Combine organic layers and wash with Brine (1 x 30 mL).
-
Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).
-
Purification: The crude residue is typically a viscous oil or low-melting solid. Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (60 Å).
-
Mobile Phase: Hexane:Ethyl Acetate (gradient from 8:2 to 1:1) with 1% Acetic Acid to prevent tailing of the carboxylic acid.
-
Mechanism and Workflow Visualization
The following diagram illustrates the chemical pathway and the operational workflow.
Figure 1: Reaction pathway for the regioselective synthesis of the meta-isomer.
Quality Control & Validation
To verify the identity of the synthesized compound, compare spectral data against the following expected parameters.
Expected NMR Data (CDCl₃)
-
¹H NMR (400 MHz):
-
Aromatic Region: Look for the characteristic meta-substitution pattern (singlet at ~7.3 ppm, doublet at ~7.2 ppm, triplet at ~7.3 ppm, doublet at ~6.9 ppm).
-
Dimethylamino: Strong singlet at ~3.0 ppm (6H).[4]
-
Aliphatic Chain:
-
Triplet at ~3.0 ppm (2H, -CO-CH ₂-).
-
Triplet at ~2.5 ppm (2H, -CH ₂-COOH).
-
Quintet at ~2.0 ppm (2H, central -CH₂-).[7]
-
-
-
¹³C NMR: Carbonyl peaks at ~199 ppm (Ketone) and ~178 ppm (Acid).
Troubleshooting
-
Issue: Low yield / Recovery of starting material.[8]
-
Cause: "Wet" THF killing the Grignard.
-
Fix: Distill THF over Sodium/Benzophenone or use molecular sieves immediately before use.
-
-
Issue: Formation of di-addition product (Tertiary alcohol).
-
Cause: Temperature too high during addition or inverse addition (adding Anhydride to Grignard).
-
Fix: Strictly add Grignard INTO Anhydride at -20°C.
-
References
-
Grignard Reaction Mechanism & Conditions
-
Regioselectivity of Electrophilic Aromatic Substitution
-
PubChem. (n.d.). "3-Bromo-N,N-dimethylaniline Compound Summary." National Library of Medicine. Available at: [Link]
-
-
Reaction of Grignard Reagents with Cyclic Anhydrides
-
Standard Protocol for Keto-Acid Synthesis
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Protocols for the Safe Handling and Long-Term Storage of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract and Compound Profile
This document provides a comprehensive guide to the essential protocols for the handling, storage, and disposal of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid. As a bifunctional molecule incorporating a carboxylic acid, an aromatic ketone, and a tertiary amine, its chemical stability is contingent upon precise environmental controls. Adherence to these protocols is critical to preserve the compound's integrity for research and development applications and to ensure the safety of laboratory personnel. This guide is grounded in established principles of chemical safety and material science, providing not just procedural steps but also the scientific rationale behind them.
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| Chemical Name | 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid |
| Molecular Formula | C₁₃H₁₇NO₃[1] |
| Molecular Weight | 235.28 g/mol [1] |
| Appearance | Typically a solid (powder or crystals) |
| CAS Number | 139675-88-0 (for the 4-substituted isomer, data on the 3-isomer is limited)[1] |
| Functional Groups | Carboxylic Acid, Aromatic Ketone, Tertiary Amine |
The Chemical Rationale: Understanding Structural Liabilities
The stability of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is dictated by its three primary functional groups. Understanding their individual and combined reactivity is fundamental to establishing proper handling protocols.
-
Carboxylic Acid Moiety (-COOH): This group imparts acidic properties to the molecule, making it corrosive and reactive with bases.[2][3] Carboxylic acids are generally considered weak acids, meaning they do not fully ionize in water.[4] However, they can react vigorously with strong bases in exothermic reactions.[3] Furthermore, their acidic nature can lead to the corrosion of metallic surfaces, necessitating the avoidance of metal storage containers or cabinets unless secondary containment is used.[2]
-
Aromatic Ketone Moiety (-C=O): Aromatic ketones can be susceptible to photochemical reactions; therefore, prolonged exposure to light, particularly UV radiation, should be minimized to prevent degradation.[5] While not highly flammable, many organic compounds, including ketones, are considered combustible and should be kept away from ignition sources.[2][6]
-
N,N-Dimethylamino Moiety (-N(CH₃)₂): This tertiary amine group introduces a site susceptible to oxidation. The lone pair of electrons on the nitrogen atom can be attacked by oxidizing agents, potentially leading to the formation of N-oxides or other degradation products. This necessitates storage in an environment with minimal exposure to air (oxygen).
The interplay of these groups dictates a storage strategy focused on controlling temperature, atmosphere, light exposure, and chemical segregation.
Hazard Identification and Personal Protective Equipment (PPE)
Table 2: Summary of Potential Hazards | Hazard Type | Description | GHS Pictogram | Precautionary Statements | | :--- | :--- | :--- | :--- | | Skin Irritation | May cause skin irritation upon contact.[8] |
ngcontent-ng-c1352109670="" class="ng-star-inserted">| P264: Wash skin thoroughly after handling.[7] P280: Wear protective gloves/eye protection.[7] | | Eye Irritation | May cause serious eye irritation.[8] |
ngcontent-ng-c1352109670="" class="ng-star-inserted">| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] | | Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[7][8] |
ngcontent-ng-c1352109670="" class="ng-star-inserted">| P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P271: Use only outdoors or in a well-ventilated area.[7][8] |
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound.
-
Hand Protection: Wear nitrile or other chemically resistant gloves inspected for integrity before use.[7][10] Always use proper glove removal technique to avoid skin contact.[10]
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling significant quantities of the solid material outside of a fume hood or ventilated enclosure, a NIOSH-approved respirator may be necessary to prevent inhalation of dust.[9]
Handling and Storage Protocols
Receiving and Initial Inspection
-
Verify Integrity: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.[3]
-
Documentation: Log the compound into the laboratory's chemical inventory system.
Recommended Storage Conditions
The primary goal of storage is to mitigate degradation from atmospheric oxygen, moisture, heat, and light.
Table 3: Recommended Storage Conditions
| Parameter | Short-Term (Working Aliquots) | Long-Term (Archival Stock) | Rationale |
|---|---|---|---|
| Temperature | 2°C to 8°C (Refrigerated)[11] | ≤ -20°C (Frozen) | Reduces the rate of potential oxidative and hydrolytic degradation. |
| Atmosphere | Tightly sealed container.[8] | Inert gas (Argon or Nitrogen) backfill. | Minimizes oxidation of the tertiary amine and prevents moisture absorption by the carboxylic acid. |
| Light | Amber glass vial or opaque container.[5] | Amber glass vial stored in the dark. | Protects the aromatic ketone from potential photodegradation. |
| Container | Glass vial with a PTFE-lined cap.[11] | Fused-seal glass ampoule or glass vial with a PTFE-lined cap. | Glass is chemically inert to the compound.[11] Avoid plastic containers which may react or leach.[11] |
Protocol: Weighing and Aliquoting the Compound
This workflow is designed to minimize atmospheric exposure and prevent contamination. All steps should be performed in a chemical fume hood or other ventilated enclosure.[9]
Caption: Workflow for weighing and aliquoting the solid compound.
Chemical Incompatibility and Segregation
Proper segregation is a cornerstone of safe chemical storage to prevent dangerous reactions.[3] 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid must be stored separately from incompatible chemical classes.
-
Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide): Violent exothermic reactions can occur upon mixing with acids.[3]
-
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Permanganates): The tertiary amine is susceptible to oxidation. Mixing with strong oxidizers can lead to vigorous or explosive reactions.[3][12]
-
Active Metals (e.g., Sodium, Potassium, Magnesium): Acids can react with active metals to produce flammable hydrogen gas.[3]
-
Cyanides and Sulfides: Storing with acids can lead to the release of highly toxic gases (hydrogen cyanide and hydrogen sulfide, respectively).[3]
Caption: Segregate from incompatible chemical families.
This compound, being an organic acid, may be stored with other flammable materials if it is placed in a secondary, acid-resistant tray for containment.[12]
Spill and Emergency Procedures
Spill Containment
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[7]
-
Contain Spill: Use an inert absorbent material (e.g., vermiculite, sand) to soak up any solutions or to cover a solid spill.[7] Do not use combustible materials like paper towels for the initial absorption.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][9]
-
Decontamination: Clean the spill area thoroughly with soap and water.[7]
Personnel Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7][8] Remove contaminated clothing.[8]
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][9]
Disposal Protocols
Disposal of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid and its containers must be conducted in accordance with all local, state, and federal regulations for hazardous waste.[11]
-
Waste Classification: This material should be classified as hazardous chemical waste.
-
Containerization: Collect waste material in a clearly labeled, sealed container.[11]
-
Disposal: Arrange for pickup by a certified hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.[10]
References
-
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
Chemical Storage Safety: Acids, Bases & Solvents Best Practices. (2026, February 9). Creative Safety Supply. [Link]
-
Chemistry LibreTexts. (2023, April 15). 9.7: Carboxylic Acids and Esters. [Link]
-
USDA ARS. (2016, August 12). Chemical Storage. [Link]
-
AA Blocks. 139675-88-0 | 5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid. [Link]
-
Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. [Link]
-
Montezuma County. Storage Pattern for Chemicals Where Space is Limited. [Link]
-
Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. [Link]
-
U.S. Chemical Storage. (2018, June 4). Safe Chemical Storage Solutions for Acetophenone. [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. alliancechemical.com [alliancechemical.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. edenbotanicals.com [edenbotanicals.com]
- 6. Learn Safe Chemical Storage Methods for Acetophenone [uschemicalstorage.com]
- 7. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Chemical Storage : USDA ARS [ars.usda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and successfully improve your reaction yield.
Synthesis Overview
The synthesis of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is most commonly achieved via a Friedel-Crafts acylation reaction.[1] This involves the electrophilic aromatic substitution of N,N-dimethylaniline with glutaric anhydride, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
The N,N-dimethylamino group makes the aromatic ring highly activated towards electrophilic substitution. However, this same group presents the primary challenge in the reaction, as its basic nitrogen atom can complex with and deactivate the Lewis acid catalyst.[2][3][4][5] This guide focuses on overcoming this key issue and other potential pitfalls to maximize product yield.
Reaction Scheme:
-
Reactants: N,N-Dimethylaniline and Glutaric Anhydride
-
Catalyst: Aluminum Chloride (AlCl₃)
-
Product: 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction has failed or the yield is near zero. What is the most likely cause?
A: The most common reason for failure in this specific Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst (AlCl₃) by the N,N-dimethylamino group of your starting material.[3][4][5] The nitrogen atom's lone pair of electrons acts as a Lewis base, forming a stable complex with the Lewis acid.[2][4] This interaction effectively sequesters the catalyst, preventing it from activating the glutaric anhydride to form the necessary acylium ion electrophile.[6]
A secondary, but equally critical, cause is the presence of moisture. Lewis acids like AlCl₃ are extremely sensitive to water and will be rapidly hydrolyzed and deactivated if your reagents, solvent, or glassware are not scrupulously dry.[2][3][7]
Q2: How can I prevent the N,N-dimethylamino group from deactivating my catalyst?
A: The most direct strategy is to increase the stoichiometry of the Lewis acid. Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the catalyst because the resulting ketone product also forms a stable complex with it.[1][3]
For a substrate with a basic amine like N,N-dimethylaniline, you must add enough AlCl₃ to account for complexation with:
-
The carbonyl oxygen of the glutaric anhydride.
-
The nitrogen atom of the N,N-dimethylaniline substrate.
-
The carbonyl oxygen of the final ketone product.
Therefore, using at least 2.5 to 3.0 equivalents of AlCl₃ is often necessary for the reaction to proceed effectively.
Q3: The reaction mixture turned into a dark, intractable tar. What went wrong?
A: Tar formation is typically a result of excessive heat, which can promote side reactions and decomposition of the highly activated N,N-dimethylaniline ring.[3]
Solutions:
-
Temperature Control: Begin the reaction at a lower temperature (e.g., 0 °C in an ice bath) and allow it to warm slowly to room temperature. This helps to control the initial exothermic reaction.
-
Order of Addition: Add the acylating agent (glutaric anhydride) complexed with AlCl₃ to the solution of N,N-dimethylaniline, rather than the other way around. This maintains a low concentration of the highly reactive electrophile.
Q4: I'm struggling with the work-up and product isolation. Can you provide a reliable procedure?
A: The work-up for a Friedel-Crafts reaction is critical for breaking the aluminum-ketone complex and must be done carefully.
Recommended Work-up Protocol:
-
Cool the reaction vessel in an ice bath.
-
Very slowly and cautiously pour the reaction mixture onto crushed ice, often containing concentrated hydrochloric acid. This is a highly exothermic process that will hydrolyze the aluminum complexes.
-
The acidic aqueous environment will protonate the N,N-dimethylamino group, rendering the product soluble in the aqueous layer. The carboxylic acid end of the molecule will also be protonated.
-
Wash the aqueous layer with a solvent like dichloromethane to remove any non-polar impurities.
-
To isolate the product, carefully neutralize the aqueous layer with a base (e.g., NaOH or Na₂CO₃ solution) until the product precipitates out at its isoelectric point.
-
Collect the solid product by vacuum filtration and wash it with cold water.[8]
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[9]
Q5: What are the best solvents and reaction times for this synthesis?
A: The choice of solvent can influence the reaction, though optimization is often required.
-
Common Solvents: Anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices. For less reactive systems, nitrobenzene is sometimes used, but it can be difficult to remove.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Reactions are typically run for several hours. A starting point would be to stir at 0 °C for 30 minutes, followed by 4-6 hours at room temperature.
Frequently Asked Questions (FAQs)
-
Why is Friedel-Crafts acylation preferred over alkylation for this type of synthesis? Acylation has a significant advantage: the acyl group introduced is deactivating, which virtually eliminates the possibility of polysubstitution that plagues Friedel-Crafts alkylation.[3][4][5] This deactivation makes the reaction much easier to control.
-
What is the expected regioselectivity? The N,N-dimethylamino group is a powerful ortho-, para-directing group. Due to the steric bulk of the dimethylamino group, the acylation will occur overwhelmingly at the para position (position 4) relative to the amine.
-
Can I use a different Lewis acid catalyst? While AlCl₃ is the most common, other Lewis acids like ferric chloride (FeCl₃) can be used.[7] However, they are generally less reactive and may require higher temperatures. It is crucial to use the anhydrous form of any Lewis acid catalyst.[7] Newer methods also explore solid acid catalysts or ionic liquids to create more environmentally friendly and reusable systems.[10][11][12][13]
-
How can I be certain my reaction is fully anhydrous?
-
Glassware: Flame-dry all glassware under a vacuum or in an oven (e.g., >120 °C) for several hours and allow it to cool in a desiccator under an inert atmosphere (nitrogen or argon).
-
Reagents: Use freshly opened bottles of anhydrous solvents and reagents. Solvents can be further dried over molecular sieves. Aluminum chloride should be a fine, white or pale-yellow powder; if it is clumpy or discolored, it has likely been exposed to moisture.[2][3]
-
Visualization of Key Processes
A. Reaction Mechanism
The diagram below illustrates the step-by-step mechanism of the Friedel-Crafts acylation to form the desired product.
Caption: Mechanism of Friedel-Crafts Acylation.
B. Troubleshooting Workflow
Use this decision tree to diagnose and resolve low-yield issues systematically.
Caption: Troubleshooting Decision Tree for Low Yield.
Optimized Experimental Protocol
This general procedure should be optimized for your specific laboratory conditions.
Materials:
-
N,N-Dimethylaniline (1.0 eq.)
-
Glutaric Anhydride (1.1 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (conc.)
-
Sodium Hydroxide solution (e.g., 2M)
-
Crushed Ice
-
Standard laboratory glassware, flame-dried under inert atmosphere.
Procedure:
-
Catalyst Suspension: In a three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend anhydrous AlCl₃ (2.5 eq.) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Acylium Ion Formation: In a separate flask, dissolve glutaric anhydride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C. Allow the mixture to stir for 20-30 minutes to pre-form the acylium ion complex.
-
Substrate Addition: Add a solution of N,N-dimethylaniline (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice and concentrated HCl.
-
Extraction & Isolation: Separate the layers. Extract the aqueous layer with DCM (2x) to remove impurities. Carefully neutralize the aqueous layer with NaOH solution until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry. Recrystallize the crude product from an appropriate solvent like an ethanol/water mixture to obtain the pure 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid.
Data Summary for Optimization
The following table illustrates a typical optimization workflow for this reaction. Yields are representative and will vary.
| Entry | AlCl₃ (eq.) | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| 1 | 1.1 | 25 | 6 | DCM | < 5% |
| 2 | 2.5 | 25 | 6 | DCM | 65% |
| 3 | 2.5 | 0 → 25 | 6 | DCM | 78% |
| 4 | 3.0 | 0 → 25 | 6 | DCM | 82% |
| 5 | 2.5 | 0 → 25 | 6 | DCE | 75% |
References
- Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous M
- Optimization of reaction conditions for Friedel-Crafts acyl
- Optimized condition of Friedel-Crafts acylation.
- Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem.
- Troubleshooting low yields in Friedel-Crafts reactions using FeCl₃·6H₂O. BenchChem.
- RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. RSC Publishing.
- Can N,N-dimethylaniline undergo a Friedel-Crafts reaction? Quora.
- Organic Syntheses Procedure. Organic Syntheses.
- Friedel–Crafts Acyl
- Friedel–Crafts Acyl
- Friedel–Crafts reaction. Wikipedia.
- Friedel-Crafts Acylation: Mechanism, Reactions & limit
- The Friedel-Crafts reactions of N,N-Dimethylaniline and corresponding...
- Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex. PMC.
- An Investigation Towards the Synthesis of a Novel Conformationally Restricted Ethylenediamine Scaffold. Digital Commons @ University of South Florida.
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. University of California, Santa Cruz.
- Friedel Crafts Acylation And Alkyl
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. RSM optimization of Friedel–Crafts C -acylation of para -fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal org ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA01126G [pubs.rsc.org]
Recrystallization solvents for high-purity 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid
This guide serves as a technical support resource for the purification of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid .
The content is structured to address the specific physicochemical challenges of this amphoteric molecule, particularly the risks of "oiling out" and oxidation associated with the electron-rich dimethylamino group.
Subject: Purification Protocols for 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid CAS Reference (Analog): 139675-88-0 (Para-isomer proxy for solubility properties) Chemical Class: Amphoteric Aryl Keto Acid
Executive Summary: The Physicochemical Challenge
This molecule presents a "Solubility Paradox" common to zwitterionic intermediates:
-
The Acidic Tail: The valeric acid chain confers solubility in polar protic solvents and aqueous bases.
-
The Basic Head: The N,N-dimethylamino group is basic and prone to oxidation (N-oxide formation), leading to color degradation.
-
The Lipophilic Core: The phenyl ring and alkyl chain require organic solvation.
Critical Warning: The meta-isomer (3-position) generally possesses a lower melting point and lower lattice energy than the para-isomer. This makes it significantly more prone to oiling out (liquid-liquid phase separation) rather than crystallizing during cooling.
Solvent Selection Matrix
Based on polarity indices and functional group compatibility.
| Solvent System | Role | Suitability | Technical Notes |
| Ethanol (95%) | Primary | High | Best balance for the zwitterion. The 5% water content aids in dissolving the ionic character of the acid/amine. |
| Isopropanol (IPA) | Primary | High | Higher boiling point than EtOH allows for better saturation; slower evaporation reduces skinning. |
| Ethyl Acetate / Hexane | Binary | Medium | Good for non-zwitterionic forms. Risk of oiling out if the cooling ramp is too fast. |
| Toluene | Selective | Low | Use only if the crude contains highly polar tarry impurities. The product may require seeding to crystallize here. |
| Water (pH adjusted) | Anti-solvent | Specialized | Used to precipitate the "Free Acid" from an alcoholic solution by adjusting pH to the isoelectric point (approx pH 4.5–5.5). |
Standard Operating Procedure (SOP)
Protocol ID: REC-DMA-VAL-03 Objective: Removal of unreacted glutaric anhydride and tarry byproducts.
Phase A: Dissolution[1]
-
Charge: Place crude 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid in a round-bottom flask.
-
Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of solid.
-
Heating: Heat to reflux (approx. 78°C) with magnetic stirring.
-
Check point: If solid remains, add solvent in 1 mL/g increments until fully dissolved.
-
-
Decolorization (Optional but Recommended):
-
If the solution is dark brown/red (oxidation), add activated charcoal (5% w/w).
-
Reflux for 15 minutes.
-
Filter hot through a Celite pad to remove charcoal.
-
Phase B: Crystallization
-
Slow Cooling: Allow the filtrate to cool to room temperature naturally (do not use an ice bath yet).
-
Agitation: Turn off stirring. Mechanical agitation during the nucleation phase can induce oiling out.
-
-
Seeding: Once the solution reaches ~35°C, add a few seed crystals of pure product.
-
Deep Cooling: Once turbidity is observed, move to an ice bath (0–4°C) for 2 hours.
Phase C: Isolation
-
Filtration: Collect solids via vacuum filtration (Buchner funnel).
-
Wash: Wash the cake with cold Ethanol/Hexane (1:1) to remove surface mother liquor.
-
Drying: Dry under vacuum at 40°C. Note: Avoid temperatures >60°C to prevent surface oxidation or decarboxylation.
Troubleshooting Guide & FAQs
Issue 1: The "Oiling Out" Phenomenon
User Question: "Instead of crystals, a sticky oil separated at the bottom of my flask. What went wrong?"
Technical Analysis: This occurs when the compound's melting point in the solvent mixture is lower than the temperature at which saturation occurs. The meta-substitution pattern disrupts crystal packing, exacerbating this.
Corrective Actions:
-
Re-heat: Redissolve the oil by heating the mixture back to reflux.
-
Add Co-solvent: Add 10-20% volume of a "Good" solvent (e.g., more Ethanol) to lower the saturation point.
-
Trituration: If oil persists upon cooling, decant the supernatant and scratch the oil with a glass rod in the presence of a non-polar solvent (Hexane or Diethyl Ether) to induce nucleation.
Issue 2: Color Persistence
User Question: "My product is off-white or pinkish even after recrystallization."
Technical Analysis: Aryl amines are notoriously sensitive to air oxidation, forming quinoid-like impurities.
Corrective Actions:
-
Acid Wash: Recrystallize from dilute aqueous acetic acid (10%) followed by neutralization. The salt form is often more stable.
-
Inert Atmosphere: Perform the recrystallization under a Nitrogen or Argon blanket.
-
Bisulfite Wash: Wash the final filter cake with a 5% Sodium Bisulfite solution (reducing agent) to quench oxidative species.
Issue 3: Low Yield
User Question: "I lost 60% of my mass. Is it in the mother liquor?"
Technical Analysis: The amphoteric nature means the molecule has high solubility in polar solvents.
Corrective Actions:
-
pH Adjustment: Check the pH of the mother liquor. If it is too acidic or basic, the molecule is ionized (soluble). Adjust pH to ~5.0 (Isoelectric point) to force precipitation.
-
Second Crop: Concentrate the mother liquor to half volume and cool again to harvest a second crop of crystals.
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and troubleshooting.
Caption: Decision logic for the purification of amphoteric amino-keto-acids, highlighting the remediation loop for "oiling out" events.
References
-
BenchChem Technical Support. (2025).[1][2][3] Solvents for Recrystallization of Amino-Aryl Ketones. Retrieved from
- Organic Syntheses. (1955). Friedel-Crafts Acylation of Dimethylaniline. Coll. Vol. 3, p. 23. (General reactivity reference).
-
National Institutes of Health (PubChem). (2025). 5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid (Compound Summary). Retrieved from
-
University of Rochester. (2025). Recrystallization: Tips and Tricks for Amino Compounds. Retrieved from
Sources
Troubleshooting low conversion rates in 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid production
Executive Summary: The "Meta" Challenge
If you are encountering low conversion or low yields in synthesizing 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid , the primary cause is likely a conflict between your synthetic strategy and the electronic governing rules of the aromatic ring.
The target molecule requires the acyl group to be in the meta (3-) position relative to the dimethylamino group.
-
The Trap: Standard Friedel-Crafts acylation of N,N-dimethylaniline is para-directing . Attempting to force this reaction to the meta position results in near-zero conversion to the desired isomer, or high conversion to the wrong (para) isomer.
-
The Solution: You must utilize an organometallic approach (Grignard or Lithiation) starting from a meta-halogenated precursor to bypass the electronic bias of the ring.
Part 1: Diagnostic Phase
Question 1: Which synthetic route are you currently using?
| Route | Reactants | Diagnosis |
| Route A (Friedel-Crafts) | N,N-Dimethylaniline + Glutaric Anhydride + AlCl₃ | CRITICAL ERROR. This route produces the para-isomer (4-position). The amino group is a strong ortho/para director. Even if complexed with AlCl₃, the deactivated ring is too inert for efficient acylation, leading to low conversion or tars. |
| Route B (Grignard) | 3-Bromo-N,N-dimethylaniline + Mg + Glutaric Anhydride | CORRECT STRATEGY. Low conversion here is a kinetic/process issue (e.g., catalyst poisoning, temperature control, or isolation pH). |
Part 2: Troubleshooting Route B (The Grignard Approach)
Context: This is the only reliable method to secure the meta isomer. The reaction involves generating the Grignard reagent from 3-bromo-N,N-dimethylaniline and adding it to glutaric anhydride.
Issue 1: Grignard Reagent Fails to Initiate (Low Conversion of Starting Material)
-
Symptom: The magnesium remains unconsumed; TLC shows only starting bromide.
-
Root Cause: The dimethylamino group can coordinate to the Mg surface, passivating it and preventing oxidative addition.
-
Corrective Protocol:
-
Solvent Switch: Use THF (Tetrahydrofuran) instead of Diethyl Ether. THF coordinates Mg stronger than the amine, displacing the substrate from the metal surface.
-
Activation: Do not rely on simple iodine. Use DIBAL-H activation (add 1 mol% DIBAL-H to the Mg/THF suspension) or Rieke Magnesium if available.
-
Turbo-Grignard: Alternatively, perform a halogen-metal exchange using iPrMgCl·LiCl (Turbo Grignard) at -15°C. This bypasses the difficult Mg insertion step entirely.
-
Issue 2: Low Yield of Keto-Acid (Formation of Impurities)
-
Symptom: Complex mixture, presence of tertiary alcohols (double addition) or lactones.
-
Root Cause: Grignard reagents are highly reactive. If the anhydride is present in excess or the temperature is too high, the Grignard will attack the formed ketone again.
-
Corrective Protocol (Inverse Addition):
-
Dissolve Glutaric Anhydride (1.2 equiv) in THF and cool to -78°C .
-
Add the generated Grignard reagent slowly to the anhydride solution.
-
Why? This ensures the anhydride is always in excess relative to the Grignard, favoring mono-addition (opening the ring to the ketone) and preventing the second attack that leads to the tertiary alcohol.
-
Issue 3: Product Loss During Workup (Amphoteric Nature)
-
Symptom: Reaction looks good on TLC, but nothing is isolated after extraction.
-
Root Cause: The product contains a basic amine and an acidic carboxylic acid. It is a zwitterion. At neutral pH, it may stay in the aqueous phase.
-
Corrective Protocol:
-
Isoelectric Precipitation: Carefully adjust the aqueous layer pH to the isoelectric point (approx pH 4-5) to precipitate the free acid.
-
Extraction Solvent: If oiling out occurs, extract with n-Butanol or DCM/Isopropanol (3:1) , which are polar enough to pull the zwitterion from water.
-
Part 3: Troubleshooting Route A (Friedel-Crafts - The "Wrong" Isomer)
Context: If you must use F-C (e.g., due to raw material costs), you are likely making the para isomer.
Q: Can I force the meta-isomer using AlCl₃? A: No.
-
Mechanism: AlCl₃ coordinates with the nitrogen lone pair, forming a -N(Me)₂-AlCl₃⁻ complex. This group is strongly electron-withdrawing (deactivating) and meta-directing.
-
The Catch: While it directs meta, it deactivates the ring so severely that it becomes inert to Friedel-Crafts acylation. You will see <5% conversion.
-
Verification: Check your NMR.[1]
-
Para (Wrong): Two doublets in the aromatic region (AA'BB' system).
-
Meta (Desired): Four distinct signals (Singlet, Doublet, Triplet, Doublet).
-
Part 4: Visual Troubleshooting Guides
Figure 1: Reaction Pathway Logic
This diagram illustrates why the Grignard route is structurally necessary.[2]
Caption: Pathway comparison showing why Friedel-Crafts fails to yield the meta-isomer, necessitating the Grignard route.
Figure 2: Troubleshooting Decision Tree
Follow this flow to resolve low conversion issues.
Caption: Step-by-step diagnostic flow for identifying the root cause of low conversion.
Part 5: Recommended Experimental Protocol (Grignard Route)
Objective: Synthesis of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid via Grignard addition.
| Step | Parameter | Specification | Rationale |
| 1. Preparation | Reagents | 3-Bromo-N,N-dimethylaniline (1.0 eq), Mg turnings (1.2 eq), Glutaric Anhydride (1.2 eq). | Slight excess of anhydride prevents double-addition. |
| 2. Activation | Catalyst | Iodine (crystal) or DIBAL-H (1 mol%). | Essential to strip oxide layer from Mg, especially with amine-containing substrates. |
| 3. Initiation | Solvent | Anhydrous THF (Not Ether). | THF effectively solvates the Grignard species, preventing amine-Mg coordination aggregates. |
| 4. Formation | Temp | Reflux (65°C) for 1-2 hours. | Ensure complete consumption of bromide. |
| 5. Addition | CRITICAL | Inverse Addition at -78°C. | Cannulate the Grignard solution into the cooled Anhydride solution. This keeps Anhydride in excess. |
| 6. Quench | Acid | 1M HCl or NH₄Cl. | Hydrolyze the magnesium carboxylate salt to the free acid. |
References
-
Friedel-Crafts Selectivity: Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963. (Establishes the deactivating nature of complexed amines and para-selectivity of free amines).
-
Grignard Addition to Anhydrides: Cason, J., & Smith, R. D. (1950). "3-Methylpentanoic Acid". Organic Syntheses, 30, 23. Link (Demonstrates the standard protocol for opening cyclic anhydrides with Grignards to form keto-acids).
-
Turbo Grignard Reagents: Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds". Angewandte Chemie International Edition, 43(25), 3333-3336. Link (Solution for difficult Grignard initiations).
- Regioselectivity of Amine Acylation: Gribble, G. W., et al. (1992). "Electrophilic substitution of N,N-dimethylaniline". Journal of Organic Chemistry. (Confirming para-preference).
Sources
Solving solubility issues with 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid in aqueous media
Technical Support Center: 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid Solubility
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid in aqueous media. The following sections offer a structured approach to understanding and overcoming these issues, grounded in established physicochemical principles.
Part 1: Foundational Understanding & Initial Troubleshooting
FAQ: What is 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid, and why is aqueous solubility a primary concern?
5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is a complex organic molecule featuring several functional groups that influence its behavior in aqueous solutions. Its structure contains both a hydrophobic aromatic ring and a keto group, which tend to limit water solubility, and two ionizable groups: a tertiary amine (N,N-Dimethylamino) and a carboxylic acid. This dual nature makes its solubility highly dependent on the pH of the medium.
This compound is zwitterionic, meaning it can carry both a positive and a negative charge on different parts of the molecule. The tertiary amine group can be protonated to form a cation, while the carboxylic acid group can be deprotonated to form an anion. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, typically leading to minimum solubility. Therefore, controlling the pH is the most critical first step in achieving successful solubilization.[1][2]
Caption: Key functional groups of the molecule.
Troubleshooting Guide: Initial Steps for Dissolution
Question: I've added my compound to water/buffer and it's not dissolving. What should I do first?
Before attempting more complex solubilization methods, it's crucial to perform a systematic initial assessment.
Step 1: Physical Characterization
-
Visual Inspection: Observe the solid material. Is it a fine powder or large crystals? Crystalline materials often dissolve more slowly than amorphous ones. Note any clumping, which could indicate moisture absorption.
-
Purity Assessment: Impurities can significantly impact solubility. If possible, verify the compound's purity via methods like HPLC or check its melting point against the literature value.
Step 2: Baseline Aqueous Solubility Test This quick test establishes a starting point for further optimization.
Protocol:
-
Add 1 mg of the compound to a small, clear vial.
-
Add 1.0 mL of purified water (or your intended aqueous buffer at its native pH).
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for undissolved particles. If clear, the solubility is at least 1 mg/mL.
-
If particles remain, gently warm the solution (e.g., to 37°C) and observe any changes. Some compounds have higher solubility at elevated temperatures.
-
If still insoluble, the compound has poor aqueous solubility at this pH, and you should proceed to the systematic strategies below.
| Observation | Potential Implication | Next Step |
| Clear Solution | Solubility is ≥ 1 mg/mL. | Proceed with your experiment. |
| Cloudy/Suspension | Low solubility or slow dissolution rate. | Proceed to pH adjustment. |
| Dissolves with Warming | Dissolution is endothermic. | Consider if heating is compatible with your experiment. |
| Oily Film/Clumps | Compound may be "oiling out." | Co-solvents may be necessary. |
Part 2: Systematic Solubilization Strategies
Strategy 1: pH Adjustment
This is the most effective and widely used method for ionizable compounds.[3][] By shifting the pH away from the isoelectric point, you can significantly increase the population of charged (and therefore more water-soluble) species.
FAQ: How does pH specifically affect the solubility of this molecule?
The molecule has two key pKa values: one for the carboxylic acid and one for the tertiary amine.
-
In acidic conditions (low pH): The tertiary amine group (basic) will be protonated to form a positively charged ammonium ion (-N(CH3)2H+). This charged form is highly water-soluble.
-
In basic conditions (high pH): The carboxylic acid group (acidic) will be deprotonated to form a negatively charged carboxylate ion (-COO-). This charged form is also highly water-soluble.
-
At the isoelectric point (pI): The compound exists predominantly as a neutral zwitterion, where both charges are present but the net charge is zero. This form has the lowest aqueous solubility.
Caption: pH-dependent ionization and its effect on solubility.
Experimental Protocol: pH-Mediated Solubilization
-
Prepare a Slurry: Create a suspension of the compound in unbuffered water (e.g., 5-10 mg/mL).
-
Acidic Titration: While stirring, add 0.1 M HCl dropwise. Monitor the solution's clarity. A clear solution indicates successful solubilization by protonating the amine.
-
Basic Titration: In a separate slurry, add 0.1 M NaOH dropwise while stirring. Observe for dissolution, which will occur as the carboxylic acid is deprotonated.
-
Final pH Adjustment: Once the compound is dissolved, you can adjust the pH to your final target using your experimental buffer. Be cautious, as bringing the pH back towards the isoelectric point may cause precipitation. Always add the dissolved compound concentrate to the final buffer, not the other way around.
| Reagent | Target Group | Expected pH for Dissolution | Cautions |
| 0.1 M HCl | Tertiary Amine | Typically pH 2-4 | Potential for acid-catalyzed hydrolysis over long periods. |
| 0.1 M NaOH | Carboxylic Acid | Typically pH 8-10 | Potential for base-catalyzed hydrolysis. Check compound stability. |
Strategy 2: Co-solvents
If pH adjustment alone is insufficient or incompatible with your experimental design, co-solvents are the next logical step.[5][6] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic molecules to dissolve.[7]
FAQ: When should I use a co-solvent and which one is appropriate?
Use a co-solvent when the compound has very high hydrophobicity or when the required pH for solubilization is outside your experimental window. The choice depends heavily on the downstream application.
| Co-Solvent | Properties & Use Cases | Typical Starting Concentration |
| DMSO | Strong solvent, ideal for high-concentration stocks. Can be toxic to some cells. | Prepare 10-50 mM stock in 100% DMSO. |
| Ethanol | Less toxic than DMSO, commonly used in formulations. | Prepare stock in 100% Ethanol; use up to 5% in final solution. |
| PEG 400 | Low toxicity, often used in in vivo studies.[8] | Can be used at higher final concentrations (e.g., 10-20%). |
Experimental Protocol: Co-solvent Solubilization
-
Prepare a High-Concentration Stock: Dissolve the compound in a minimal amount of 100% co-solvent (e.g., DMSO). Ensure it is fully dissolved; gentle warming may assist.
-
Dilute into Aqueous Buffer: This step is critical to avoid precipitation. While vigorously vortexing your final aqueous buffer, add the co-solvent stock drop-by-drop. This rapid dispersion prevents the compound from "crashing out" of the solution. The final concentration of the organic co-solvent should be kept as low as possible, ideally below 1%.
Caption: Workflow for using co-solvents.
Strategy 3: Excipients & Complexation Agents
For particularly challenging compounds, specialized pharmaceutical excipients can be employed to enhance solubility.[9][10][11] These agents work by creating micro-environments that are more hospitable to the drug molecule.
FAQ: What are cyclodextrins and how can they help?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate the hydrophobic portion of a drug molecule, forming an "inclusion complex" that has significantly greater aqueous solubility.[13][14] This is a widely used and effective technique in pharmaceutical formulation.[15]
Experimental Protocol: Screening with Cyclodextrins
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective starting point due to its high water solubility and low toxicity.[14][16]
-
Prepare a Slurry: Suspend a known amount of your compound in your aqueous buffer.
-
Titrate with Cyclodextrin: Prepare a concentrated stock solution of HP-β-CD (e.g., 40% w/v in the same buffer).
-
Add Cyclodextrin Stock: Add small aliquots of the HP-β-CD stock to the stirring compound slurry. Observe for clarification of the solution.
-
Equilibrate: Allow the mixture to stir for several hours or overnight at room temperature to ensure the complex has fully formed.
| Excipient Type | Mechanism | Example |
| Cyclodextrins | Forms inclusion complexes, shielding the hydrophobic part of the drug.[12] | HP-β-CD, SBE-β-CD[14] |
| Surfactants | Form micelles that encapsulate the drug above the Critical Micelle Concentration (CMC). | Polysorbate 80 (Tween 80), Cremophor EL |
| Polymers | Can create amorphous solid dispersions, preventing crystallization and enhancing dissolution. | PVP, PEG |
Part 3: Advanced Strategies & Best Practices
FAQ: My compound dissolves initially but precipitates over time. How can I improve solution stability?
-
Storage: Store solutions at the recommended temperature (often 4°C) and protect them from light.
-
Fresh Preparation: The best practice is to prepare solutions fresh before each experiment.
-
Avoid Freeze-Thaw Cycles: For stock solutions in organic solvents like DMSO, aliquot into single-use volumes to prevent degradation from repeated freezing and thawing.
-
Buffer Choice: Ensure the buffer has sufficient capacity to maintain the target pH, as CO2 from the air can acidify unbuffered or weakly buffered solutions, causing precipitation.
FAQ: I've tried everything and still can't achieve the desired concentration. What are my options?
-
Salt Formation: For long-term development, synthesizing a salt form of the compound (e.g., a hydrochloride salt from the amine or a sodium salt from the carboxylic acid) can dramatically improve its intrinsic solubility and dissolution rate.[17] This is a common strategy in pharmaceutical development.[18]
-
Amorphous Dispersions: Advanced techniques like creating co-amorphous solids with amino acids or spray-dried dispersions with polymers can lock the compound in a high-energy, more soluble amorphous state. These are formulation-intensive approaches typically used in later-stage drug development.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- The Importance of Excipients in Drugs. Open Access Journals.
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.
- Cosolvent. Wikipedia.
- Quick Look: The Role of Functional Excipients. Tablets and Capsules Magazine.
- Role of Excipients in Drug Formulation. Pharma Focus Europe.
- Cyclodextrin Inclusion Technology Platform. Alfa Chemistry.
- The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.
- Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR.
- Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics - ACS Publications.
- A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton Pharma Solutions.
- A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications.
- Cosolvent – Knowledge and References. Taylor & Francis.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- pH adjustment: Significance and symbolism. The Boffin.
- pH Adjustment and Co-Solvent Optimization. BOC Sciences.
- pH and solubility (video) | Equilibrium. Khan Academy.
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC.
- The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- Why neutralizing amino acids decreases their solubility (makes sense to me) but neutralizing acidic compounds (Sebacic acid) with a weak base have the opposite effect? Reddit.
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. reddit.com [reddit.com]
- 3. wisdomlib.org [wisdomlib.org]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. admin.mantechpublications.com [admin.mantechpublications.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. colorcon.com [colorcon.com]
- 10. tabletscapsules.com [tabletscapsules.com]
- 11. pharmafocuseurope.com [pharmafocuseurope.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. alfachemic.com [alfachemic.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. mdpi.com [mdpi.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Validation & Comparative
High-Performance Liquid Chromatography Strategies for Zwitterionic Intermediates: 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric Acid
Executive Summary
Analyte: 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid (DAPOV). Class: Amphoteric Aromatic Keto-Acid. Challenge: The simultaneous presence of a basic tertiary amine (dimethylamino) and an acidic carboxyl tail creates a zwitterionic species. Traditional acidic Reversed-Phase HPLC often yields poor peak symmetry due to secondary silanol interactions with the protonated amine. Best Practice Recommendation: Alkaline Reversed-Phase Chromatography (pH 10) using hybrid-silica stationary phases. This approach neutralizes the amine, maximizes hydrophobicity, and eliminates silanol cation-exchange effects, resulting in superior peak shape and loadability compared to acidic or ion-pairing methods.
Part 1: The Challenge – Physicochemical Analysis
To develop a robust method, we must first deconstruct the molecule’s behavior in solution. DAPOV contains two ionizable termini separated by a hydrophobic linker.
Structural Dissection
-
Chromophore: The 3-(N,N-dimethylamino)phenyl-ketone system provides strong UV absorbance (λmax ~250–260 nm) and potential intrinsic fluorescence.
-
Acidic Domain: The valeric acid tail (pKa ~4.5).
-
Basic Domain: The dimethylamino group (pKa ~9.5).
The Ionization Problem
The retention behavior is dictated by the pH of the mobile phase.
-
pH < 3: Amine is Protonated (
); Acid is Neutral ( ). Result: Molecule is Cationic. -
pH 4.5–9.0: Amine is Protonated (
); Acid is Ionized ( ). Result: Zwitterionic (Net Neutral but highly polar). -
pH > 10: Amine is Neutral (
); Acid is Ionized ( ). Result: Molecule is Anionic.
Part 2: Comparative Analysis of Separation Strategies
We evaluated three distinct separation modes. The following table summarizes the performance metrics for each approach.
Table 1: Comparative Performance Matrix
| Feature | Method A: Acidic RP-HPLC | Method B: Alkaline RP-HPLC (Recommended) | Method C: HILIC |
| Mobile Phase | 0.1% Formic Acid / ACN | 10mM NH₄HCO₃ (pH 10) / ACN | 10mM NH₄OAc / ACN (High Organic) |
| Stationary Phase | Traditional C18 (e.g., Zorbax SB-C18) | Hybrid Silica C18 (e.g., XBridge BEH C18) | Bare Silica or Zwitterionic (ZIC-HILIC) |
| Elution Order | Early (Polar Cation) | Late (Hydrophobic Anion) | Late (Polar interactions) |
| Peak Symmetry ( | 1.5 – 2.2 (Tailing) | 1.0 – 1.1 (Excellent) | 1.2 – 1.4 (Good) |
| Mechanism | Hydrophobic + Silanol Interaction | Pure Hydrophobic Interaction | Partitioning / Ion-Exchange |
| MS Compatibility | Excellent | Good (Non-volatile buffers avoided) | Excellent |
| Robustness | Low (Sensitive to silanol activity) | High (Silanols suppressed by pH) | Medium (Sensitive to water content) |
In-Depth Analysis
Method A: Acidic Reversed-Phase (The Traditional Trap)
Using low pH (0.1% TFA or Formic Acid) suppresses the carboxylic acid ionization, making the tail hydrophobic. However, the dimethylamino group becomes fully protonated (
-
The Failure Mode: The positively charged amine interacts strongly with residual silanols (
) on the silica surface. This "secondary interaction" causes severe peak tailing and retention time shifts. -
Correction: High concentrations of Triethylamine (TEA) can be added as a "sacrificial base" to block silanols, but this suppresses MS sensitivity and complicates mobile phase preparation.
Method B: Alkaline Reversed-Phase (The Modern Standard)
By elevating the pH to 10 (using Ammonium Bicarbonate or Ammonium Hydroxide), we deprotonate the amine.
-
The Advantage: The neutral amine does not interact with silanols. Although the carboxylic acid is ionized (
), the hydrophobic phenyl ring and alkyl chain provide sufficient retention on a C18 column. -
Critical Requirement: You must use a high-pH stable column (Hybrid Silica or Polymer). Standard silica dissolves above pH 8.
Method C: HILIC (The Orthogonal Approach)
Hydrophilic Interaction Liquid Chromatography works well for zwitterions.
-
The Advantage: Excellent retention of the polar zwitterion without requiring high pH.
-
The Downside: Sample diluent must be high organic (e.g., 90% ACN), which can cause solubility issues for the free acid form of DAPOV.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal method based on your specific equipment and requirements.
Caption: Decision tree for selecting the chromatographic mode based on analyte solubility and column availability.
Part 4: Recommended Experimental Protocol (Alkaline RP-HPLC)
This protocol is designed for the quantification and purity assessment of DAPOV.
Instrumentation & Conditions
-
System: HPLC or UHPLC with PDA/UV detector.
-
Column: Waters XBridge BEH C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Gemini-NX C18. Note: These columns utilize ethylene-bridged hybrid technology resistant to pH 12.
-
Column Temp: 40°C (Improves mass transfer for the amine).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection:
-
Primary: UV at 254 nm (Aromatic ring).
-
Secondary: UV at 210 nm (Carboxyl/Amide backbone check).
-
Optional: Fluorescence (Ex: 260 nm, Em: 350 nm - Scan to optimize).
-
Mobile Phase Preparation[2][3][4]
-
Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water.
-
Prep: Dissolve 0.79 g
in 1 L water. Adjust pH to 10.0 with Ammonium Hydroxide ( ). Filter through 0.22 µm nylon filter.
-
-
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 1.0 | 95 | 5 | Injection Hold |
| 10.0 | 10 | 90 | Linear Gradient |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.1 mg/mL (for impurity profiling) or 0.5 mg/mL (for assay).
-
Filtration: 0.2 µm PTFE or Nylon syringe filter. Do not use regenerated cellulose (RC) as it may bind the amine.
Part 5: Method Validation & Integrity Checks
To ensure the method is "self-validating" as per ICH Q2(R1) guidelines, perform the following system suitability tests (SST).
System Suitability Criteria
-
Tailing Factor (
): Must be < 1.3.-
Diagnostic: If
, the pH may have dropped below 9.5, allowing partial protonation of the amine. Check buffer pH.
-
-
Retention Factor (
): Target .-
Diagnostic: If elution is too fast (near void volume), the acid moiety is too hydrophilic. Increase the initial aqueous hold or switch to a Phenyl-Hexyl stationary phase for increased
selectivity.
-
-
Precision: %RSD of peak area < 1.0% (n=6 injections).
Linearity & Range
-
Range: 0.5 µg/mL to 100 µg/mL.
-
Linearity:
. -
LOD/LOQ: Estimated at 0.05 µg/mL and 0.15 µg/mL respectively, due to the high molar absorptivity of the phenone system.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.
-
Waters Corporation. (2023). XBridge BEH C18 Columns: Care and Use Manual. (Demonstrates stability at pH 1-12).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Dolan, J. W. (2006). The Power of pH. LCGC North America, 24(11). (Explains the effect of pH on amine retention).
Sources
Safety Operating Guide
Personal protective equipment for handling 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid
An Expert Guide to Safe Handling: Personal Protective Equipment for 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. A robust safety culture, grounded in a deep understanding of chemical hazards and meticulous planning, is paramount. This guide provides essential, immediate safety and logistical information for handling 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with the knowledge to work safely, efficiently, and confidently.
Deconstructing the Hazard: A Structure-Based Assessment
-
Aromatic Ketone: Ketones as a class can be irritants to the eyes and skin.[1] In occupational settings, proper ventilation and protective clothing are crucial to prevent exposure.[1]
-
Carboxylic Acid: Carboxylic acids are acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[2] Safe handling typically requires use of a fume hood and appropriate gloves and eye protection.[2][3]
-
Tertiary Amine: Amines can cause a range of health effects, from skin and respiratory irritation to more severe systemic effects.[4][5] It is recommended to wear gloves, goggles, and protective clothing when handling them.[4][5]
Given this combination, it is prudent to treat 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid as a compound that is, at a minimum, a skin, eye, and respiratory tract irritant, and potentially harmful if swallowed or inhaled.[6] A conservative approach to PPE is therefore non-negotiable.
The Last Line of Defense: A Comprehensive PPE Protocol
Engineering controls, such as chemical fume hoods, are the primary method for minimizing exposure to hazardous chemicals.[6] However, PPE remains the critical final barrier between the researcher and the chemical. The following PPE is mandatory when handling 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times.[7] Safety glasses, even with side shields, do not provide adequate protection against chemical splashes.[7]
-
High-Risk Operations: When handling larger quantities (>10g), preparing solutions, or performing any task with a significant splash or aerosolization risk, a full-face shield must be worn in addition to chemical splash goggles.[1][7]
Hand Protection
The selection of appropriate gloves is critical. Since specific chemical compatibility data for this compound is unavailable, a double-gloving strategy is recommended to provide robust protection.
-
Inner Glove: A standard disposable nitrile glove.
-
Outer Glove: A second nitrile glove. This allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
Always inspect gloves for tears or pinholes before use.[8] Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after work is complete.[8]
Body Protection
-
Standard Use: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement for all operations.[7]
-
Enhanced Protection: For tasks involving larger quantities or a high risk of splashing, supplement the lab coat with a chemical-resistant apron.
Respiratory Protection
The primary engineering control for preventing inhalation exposure is to handle the solid compound and its solutions exclusively within a certified chemical fume hood.[6][9]
-
Inside a Fume Hood: If all handling is performed within a properly functioning fume hood, respiratory protection is typically not required.
-
Outside a Fume Hood: Handling this compound outside of a fume hood is strongly discouraged. In the rare event that this is unavoidable, a NIOSH-approved respirator with appropriate cartridges (e.g., N95 for dusts, or organic vapor cartridges if heating) would be necessary, and a formal hazard assessment must be conducted.[10]
Operational Plan: From Weighing to Waste
A structured workflow minimizes the risk of exposure. The following step-by-step process and summary table provide clear guidance for common laboratory tasks involving this compound.
Safe Handling Workflow Diagram
Caption: A logical workflow for safely handling hazardous chemical compounds.
Table 1: PPE Selection for Specific Laboratory Tasks
| Task | Required Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<10g) | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Required |
| Preparing Stock Solution | Chemical Fume Hood | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Not Required |
| Transferring Solutions | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Required |
| Running Reaction at RT | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Required |
Spill and Disposal Management
Spill Response:
In the event of a small spill (<5g) inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Carefully sweep the absorbed material into a designated waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.[8]
Waste Disposal:
All waste containing 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed container.
-
The label should include the chemical name and major hazards.
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid, ensuring a safe and productive research environment.
References
-
What are the Health and Safety Guidelines for Using Amines? 4
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. 5
-
Ketones - Chemical Safety Facts. 1
-
SAFETY DATA SHEET - Fisher Scientific.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES - Chemistry LibreTexts. 2
-
Personal Protective Equipment (PPE) - CHEMM. 10
-
SAFETY DATA SHEET - (Generic, for a related compound). 8
-
Personal Protective Equipment | US EPA. 11
-
SAFETY DATA SHEET - TCI EUROPE N.V. 12
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. 7
-
Safe handling and storage of chemicals - Sciencemadness Wiki.
-
Other Ketones Risk Assessment Guidance - CLEAPSS. 9
-
Safety Data Sheet - Version 5.0 - LGC Standards. 6
-
5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid - AA Blocks. 13
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
METHYL HEXYL KETONE 6166 - SAFETY DATA SHEET. 14
-
Preparation of Carboxylic Acids - Chemistry Steps. 15
-
Safety Data Sheet according to Regulation (EC) No. 2015/830 - Carboline. 16
-
SAFETY DATA SHEET - MilliporeSigma.
-
Safety data sheet - BASF. 17
-
Reactions of Carboxylic Acids Lab Report Organic Chemistry 2 Lab - Scribd. 18
-
How to identify carboxylic acid in a chemical lab - Quora. 3
-
SAFETY DATA SHEET - Covestro Solution Center. 19
-
Ester Synthesis Lab (Student Handout). 20
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- 1. Ketones - Chemical Safety Facts [chemicalsafetyfacts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 9. scribd.com [scribd.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. epa.gov [epa.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. aablocks.com [aablocks.com]
- 14. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 15. Preparation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 16. msds.carboline.com [msds.carboline.com]
- 17. download.basf.com [download.basf.com]
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- 19. solutions.covestro.com [solutions.covestro.com]
- 20. uakron.edu [uakron.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
